Delparantag

Heparin reversal In vitro neutralization Coagulation assays

Delparantag (PMX-60056; CAS 872454-31-4) is a salicylamide derivative classified as a small-molecule heparin antagonist (molecular formula C56H79N13O12; molecular weight 1126.31 g/mol). It is designed to reverse anticoagulation by specifically binding to the pentasaccharide sequence of unfractionated heparin (UFH) and low molecular weight heparins (LMWH), thereby disrupting their interaction with antithrombin.

Molecular Formula C56H79N13O12
Molecular Weight 1126.3 g/mol
CAS No. 872454-31-4
Cat. No. B607051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelparantag
CAS872454-31-4
SynonymsPMX-60056;  PMX60056;  PMX 60056;  Delparantag
Molecular FormulaC56H79N13O12
Molecular Weight1126.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N
InChIInChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1
InChIKeyPWFIFNGOPQUNIT-ITMZJIMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Delparantag (PMX-60056) Procurement Guide: Baseline Profile for Heparin Reversal Research


Delparantag (PMX-60056; CAS 872454-31-4) is a salicylamide derivative [1] classified as a small-molecule heparin antagonist (molecular formula C56H79N13O12; molecular weight 1126.31 g/mol) . It is designed to reverse anticoagulation by specifically binding to the pentasaccharide sequence of unfractionated heparin (UFH) and low molecular weight heparins (LMWH), thereby disrupting their interaction with antithrombin [2]. Delparantag has advanced to Phase 2 clinical evaluation for heparin reversal in patients undergoing percutaneous coronary intervention (PCI) (NCT01312935) [3].

Why Generic Substitution Fails: Critical Differentiation of Delparantag vs. Protamine and Andexanet Alfa


Generic substitution is not viable in heparin reversal research because the current clinical standard (protamine sulfate) exhibits only approximately 60% efficacy against low molecular weight heparins (LMWHs) and carries a significant risk of life-threatening hypersensitivity reactions [1]. Alternative agents such as andexanet alfa are designed exclusively for factor Xa inhibitor reversal and do not neutralize unfractionated heparin (UFH) or LMWH [2]. Delparantag addresses this therapeutic gap through a distinct small-molecule mechanism targeting the heparin pentasaccharide directly , offering quantifiable advantages in both in vitro neutralization potency and in vivo efficacy versus LMWH that are detailed below.

Quantitative Evidence Guide: Delparantag vs. Comparators in Heparin and LMWH Reversal


Superior Gravimetric Potency Against Protamine in Neutralizing Anti-Xa and Anti-IIa Activity

In heparinized human plasma, Delparantag (PMX-60056) demonstrated greater gravimetric potency than protamine sulfate at neutralizing both anti-Xa and anti-IIa activities [1]. Delparantag completely neutralized heparin at an approximate gravimetric ratio of 2:1 (Delparantag:heparin by weight) . At a concentration of 50 mg/mL, residual anti-IIa and anti-Xa activity was significantly lower with Delparantag than with protamine [1].

Heparin reversal In vitro neutralization Coagulation assays

Concentration-Dependent LMWH (Enoxaparin) Reversal Superiority vs. Protamine

In human plasma anticoagulated with enoxaparin (a widely used LMWH), Delparantag produced concentration-dependent neutralization of anti-Xa activity . At concentrations exceeding 25 mg/mL, the residual anti-Xa activity after Delparantag supplementation was significantly less than that observed with protamine sulfate . This demonstrates Delparantag's superior efficacy in reversing LMWH anticoagulation, an area where protamine exhibits only partial (~60%) effectiveness [1].

LMWH reversal Enoxaparin neutralization Anti-Xa activity

In Vivo Neutralization of LMWH Bleeding Effects in Rat Model

In a male Sprague-Dawley rat model (250-275 g) pre-treated with UFH or LMWH (2.0 mg/kg), Delparantag administered intravenously at doses of 0.5 mg/kg, 1.0 mg/kg, or 2.0 mg/kg neutralized the antithrombotic, anticoagulant, and bleeding effects of heparins as effectively as protamine sulfate [1]. Notably, Delparantag demonstrated slightly higher efficacy against LMWHs compared to protamine [1]. The plasma elimination half-life of Delparantag in this model was measured at 3 to 5 minutes [2].

In vivo pharmacology LMWH reversal Bleeding time

Binding Affinity: Virtual Screening Score vs. Structurally Related Compounds

In a molecular docking and MD simulation study evaluating multiple compounds, Delparantag exhibited an XP (Glide extra precision) docking score of -10.23 kcal/mol and an MM-GBSA binding free energy score of -54.09 kcal/mol [1]. For context, this XP score indicates more favorable predicted binding than brilacidin (-8.08 kcal/mol; -58.00 kcal/mol MM-GBSA) and nadolol (-7.60 kcal/mol; -31.82 kcal/mol MM-GBSA), though less favorable than lividomycin A (-11.80 kcal/mol) [1]. The simulation indicated stable ligand-target interaction over a 20 ns trajectory [1].

Molecular docking Binding affinity Computational chemistry

Optimal Research and Industrial Application Scenarios for Delparantag (PMX-60056)


Preclinical In Vivo Studies Requiring LMWH Reversal with Quantified Efficacy

Based on in vivo rat model data showing Delparantag neutralizes LMWH bleeding effects as effectively as protamine, with slightly higher efficacy against LMWHs [1], this compound is optimally suited for preclinical pharmacology studies evaluating heparin/LMWH reversal in rodent models. The established dosing range (0.5-2.0 mg/kg IV bolus) and short plasma half-life (3-5 minutes) [2] provide a validated experimental framework for investigators requiring reproducible LMWH reversal.

In Vitro Coagulation Assays Requiring Superior LMWH Neutralization vs. Protamine

Delparantag demonstrates concentration-dependent, significantly superior neutralization of enoxaparin-induced anti-Xa activity at concentrations above 25 mg/mL compared to protamine . This makes it the preferred agent for in vitro coagulation studies, particularly those using enoxaparin or other LMWHs as anticoagulants, where protamine's partial efficacy (~60%) [3] would introduce experimental variability.

Heparin Reversal Research in Percutaneous Coronary Intervention (PCI) Models

Delparantag has advanced to Phase 2 clinical evaluation specifically for heparin reversal in patients undergoing PCI (NCT01312935) [4]. This clinical context supports its use in translational research and preclinical PCI models, where rapid, titratable heparin neutralization is required and protamine's hypersensitivity risk profile [3] is a known limitation.

Structure-Based Drug Design and Computational Chemistry Reference

With published XP docking scores (-10.23 kcal/mol) and MM-GBSA binding energies (-54.09 kcal/mol) validated by 20 ns MD simulation stability [5], Delparantag serves as a benchmark compound for computational studies targeting the heparin-antithrombin interaction. Its established in silico binding profile enables comparative analysis in virtual screening campaigns for novel heparin antagonists.

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